molecular formula C17H23NO4 B1666940 2-Acetyl-7-(2-hydroxy-3-tert-butylaminopropoxy)benzofuran CAS No. 39543-80-1

2-Acetyl-7-(2-hydroxy-3-tert-butylaminopropoxy)benzofuran

Cat. No. B1666940
CAS RN: 39543-80-1
M. Wt: 305.4 g/mol
InChI Key: SRKJBWACUFBLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BFE-61 is a partial agonist on the beta-adrenoceptors.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • A class of compounds including 2-acetyl benzofuran derivatives has been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown varying degrees of effectiveness in these areas (Rangaswamy et al., 2017).
  • Another study synthesized a series of 4-methoxy-2-acetyl benzofuran based chalcones, revealing significant antioxidant potential in various assays (Naik et al., 2013).

Anticancer Activity

  • Research on benzofuran-2-acetic ester derivatives demonstrated their ability to induce apoptosis in breast cancer cells, regardless of estrogen receptor status. This suggests potential for clinical development as anticancer agents (Giordano et al., 2017).

Synthesis and Applications in Organic Chemistry

  • Benzofuran derivatives have been synthesized using various methods, with studies exploring their potential in organic synthesis and application in medicinal chemistry. This includes the exploration of antimicrobial activities and reactions under specific conditions (Kumar et al., 2007).

Novel Compounds and Bioactive Studies

  • New benzofuran compounds have been isolated from plants and tested for cytotoxic activity against cancer cell lines, indicating the potential for the development of new therapeutic agents (Li et al., 2005).

properties

CAS RN

39543-80-1

Product Name

2-Acetyl-7-(2-hydroxy-3-tert-butylaminopropoxy)benzofuran

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-[7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C17H23NO4/c1-11(19)15-8-12-6-5-7-14(16(12)22-15)21-10-13(20)9-18-17(2,3)4/h5-8,13,18,20H,9-10H2,1-4H3

InChI Key

SRKJBWACUFBLGI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)(C)C)O

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BFE-61;  BFE61;  BFE 61.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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